molecular formula C13H20ClNO2 B6355115 H-DL-Phe-OtBu.HCl CAS No. 75898-47-4

H-DL-Phe-OtBu.HCl

Cat. No.: B6355115
CAS No.: 75898-47-4
M. Wt: 257.75 g/mol
InChI Key: FDMCEXDXULPJPG-UHFFFAOYSA-N
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Description

H-DL-Phe-OtBu.HCl, also known as tert-butyl 2-amino-3-phenylpropanoate hydrochloride, is a derivative of phenylalanine. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and proteins. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-OtBu.HCl involves the esterification of phenylalanine with tert-butanol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the use of a catalyst to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

H-DL-Phe-OtBu.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Phe-OtBu.HCl involves its role as a phenylalanine derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid used in protein synthesis.

    DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine with similar applications.

    N-Acetyl-L-Phenylalanine: A derivative used in peptide synthesis

Uniqueness

H-DL-Phe-OtBu.HCl is unique due to its tert-butyl ester group, which enhances its stability and solubility. This makes it particularly useful in synthetic applications and research studies where stability is crucial .

Properties

IUPAC Name

tert-butyl 2-amino-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15100-75-1
Record name tert-Butyl 3-phenyl-L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15100-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 3-phenyl-L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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